molecular formula C7H7BrN2O B2465252 4-Bromo-5-methylpicolinamide CAS No. 1823882-81-0

4-Bromo-5-methylpicolinamide

Cat. No.: B2465252
CAS No.: 1823882-81-0
M. Wt: 215.05
InChI Key: DTUMWDDNPOHYPV-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpicolinamide is a brominated pyridine derivative featuring a methyl group at the 5-position and an amide functional group at the 2-position. Pyridine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis due to their versatile reactivity and ability to act as ligands or scaffolds. The bromine atom enhances electrophilic substitution reactivity, while the methyl group contributes to steric and electronic effects, influencing solubility and metabolic stability . The amide moiety increases polarity, making the compound suitable for applications requiring hydrogen bonding, such as enzyme inhibition or receptor targeting.

Properties

IUPAC Name

4-bromo-5-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUMWDDNPOHYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823882-81-0
Record name 4-bromo-5-methylpyridine-2-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylpicolinamide typically involves the bromination of 5-methylpicolinamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 4-substituted-5-methylpicolinamides.

    Oxidation: Formation of 4-bromo-5-methylpicolinic acid or 4-bromo-5-methylpicolinaldehyde.

    Reduction: Formation of 4-bromo-5-methylpicolinamine.

Scientific Research Applications

4-Bromo-5-methylpicolinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Industry: Used in the production of advanced materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylpicolinamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The exact pathways involved can vary depending on the target and the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Ester Derivatives (e.g., Methyl 5-bromo-4-methylpicolinate): High similarity (0.92) due to shared bromine and methyl substituents, but the ester group reduces polarity compared to the amide, making it more suitable as a synthetic intermediate .
  • Carboxylic Acid Derivatives : Lower similarity (0.81) due to the acidic proton, which enhances solubility in polar solvents but limits membrane permeability .
  • Nitrile Derivatives : Reduced similarity (0.76) reflects the nitrile’s linear geometry and distinct reactivity (e.g., cyanation or reduction pathways) .
  • Di-substituted Bromo Analogs (e.g., 3,5-Dibromo-2,6-dimethylpyridine): Additional bromine atoms increase molecular weight and steric hindrance, favoring use in Suzuki-Miyaura couplings .

Physicochemical Properties

  • Reactivity : Bromine at the 4-position facilitates nucleophilic aromatic substitution, while the methyl group at the 5-position directs electrophilic attacks to specific ring positions.
  • Thermal Stability : Amides generally exhibit higher melting points than esters or nitriles due to intermolecular hydrogen bonding.

Research Findings and Trends

Recent studies highlight the utility of brominated pyridines in palladium-catalyzed cross-coupling reactions. For example, methyl ester analogs like Methyl 5-bromo-4-methylpicolinate are frequently employed in Suzuki-Miyaura reactions to generate biaryl structures . Carboxylic acid derivatives demonstrate chelating properties, useful in metallopharmaceuticals . The nitrile group’s versatility is evident in its conversion to amines or tetrazoles, expanding molecular diversity .

Biological Activity

4-Bromo-5-methylpicolinamide is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and a methyl group on the picolinamide framework, suggests diverse biological activities. This article reviews its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H7_7BrN2_2O
  • SMILES : CC1=CN=C(C=C1Br)C(=O)N
  • InChI : InChI=1S/C7H7BrN2O/c1-4-3-10-6(7(9)11)2-5(4)8/h2-3H,1H3,(H2,9)

The compound features a bromine atom at the 4-position and a methyl group at the 5-position of the pyridine ring, contributing to its reactivity and biological interactions.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, allowing it to modulate various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation : The compound could act on neurotransmitter receptors, influencing signaling pathways associated with neurological disorders.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promise as anticancer agents. Studies have demonstrated that these compounds can inhibit specific kinases involved in cancer cell proliferation. For example, analogs have been tested for their ability to inhibit VEGFR-2 tyrosine kinase, which plays a crucial role in tumor growth and metastasis .

Antimicrobial Properties

There is evidence suggesting that this compound may possess antimicrobial properties. Compounds with similar structures have been noted for their activity against various bacterial and fungal strains.

Data Table: Biological Activity Summary

Activity TypeCompoundTarget/MechanismReference
AnticancerThis compoundInhibition of kinases (e.g., VEGFR)
AntimicrobialSimilar compoundsInhibition of bacterial/fungal growth
Enzyme InhibitionThis compoundVarious metabolic enzymes

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of related compounds, it was found that specific derivatives could significantly reduce tumor growth in xenograft models. The compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of several picolinamide derivatives, including this compound. The results indicated effective inhibition against Staphylococcus aureus and Candida albicans, showcasing its potential as a therapeutic agent in infectious diseases.

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